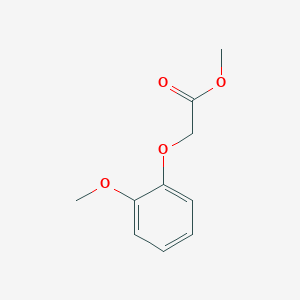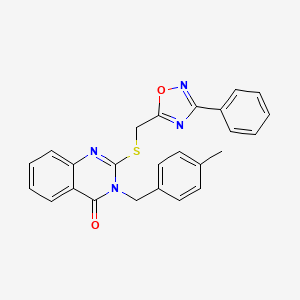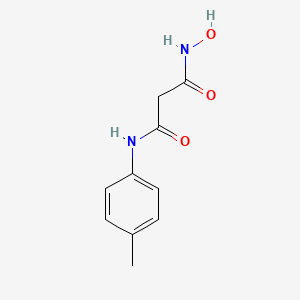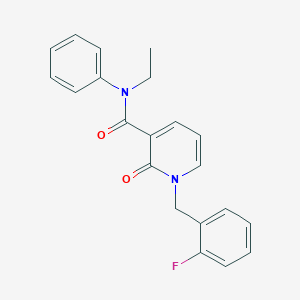![molecular formula C22H25N3O4S2 B2361627 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanon CAS No. 886933-69-3](/img/structure/B2361627.png)
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate sind für ihre starke antibakterielle Wirkung bekannt. Die Kombination von Thiazol- und Sulfonamidgruppen kann zur Entwicklung hybrider Antibiotika führen . Diese Verbindungen können eine signifikante Aktivität gegen sowohl gramnegative als auch grampositive Bakterien aufweisen, was im Kampf gegen antibiotikaresistente Stämme entscheidend ist. Die fragliche Verbindung könnte mit Variationen synthetisiert werden, um ihre antibakterielle Wirksamkeit zu verbessern.
Antitumor- und Zytotoxizität
Thiazole spielen auch eine Rolle bei Antitumor- und Zytostatika. Bestimmte Thiazolderivate haben Wirksamkeit gegen menschliche Tumorzelllinien gezeigt . Die Ethylsulfonylphenylgruppe in der Verbindung könnte möglicherweise modifiziert werden, um spezifische Krebszellen anzusprechen, was einen Weg für die Entwicklung neuer Krebstherapien bietet.
Neuroprotektive Mittel
Thiazole wurden mit neuroprotektiven Wirkungen in Verbindung gebracht. Sie finden sich in Verbindungen, die die normale Funktion des Nervensystems und die Synthese von Neurotransmittern unterstützen . Diese Verbindung könnte auf ihre potenzielle Verwendung bei der Behandlung neurodegenerativer Erkrankungen oder dem Schutz der neuronalen Gesundheit untersucht werden.
Entzündungshemmende Mittel
Die entzündungshemmenden Eigenschaften von Thiazolderivaten machen sie zu Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen . Durch die Optimierung der molekularen Struktur ist es möglich, die entzündungshemmende Aktivität der Verbindung zu verstärken, wodurch sie eine wertvolle Ergänzung im Bereich der entzündungshemmenden Medikamente darstellt.
Antivirale Mittel
Thiazolverbindungen wurden mit anti-HIV-Aktivität und anderen antiviralen Eigenschaften identifiziert . Die Verbindung könnte auf ihre potenzielle Verwendung als antivirales Mittel untersucht werden, insbesondere im Kontext neu auftretender Virusinfektionen und des anhaltenden Bedarfs an neuen antiviralen Medikamenten.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiazole, which is known to have diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Based on the known activities of thiazole derivatives, it could potentially have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
The biochemical properties of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone are not fully understood yet. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , which is a critical protein for cell division and structure.
Cellular Effects
. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is not fully known. Some benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , which could lead to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone at different dosages in animal models are not well-documented. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is involved in are not well-known. Benzothiazole derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone within cells and tissues are not well-documented. Similar compounds are often studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone and any effects on its activity or function are not well-known. Similar compounds are often studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-16-9-10-18-19(15-16)30-22(23-18)25-13-11-24(12-14-25)21(26)17-7-5-6-8-20(17)31(27,28)4-2/h5-10,15H,3-4,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZWMQRZUXRQHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)




![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)



